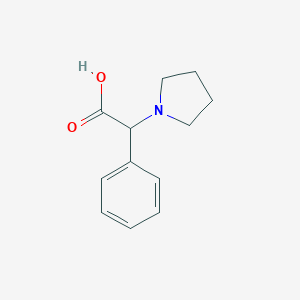

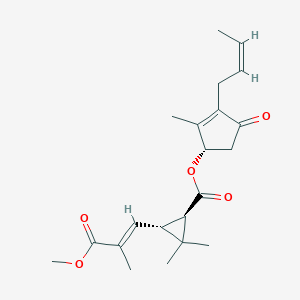

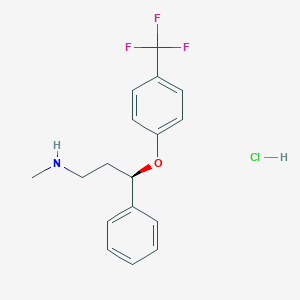

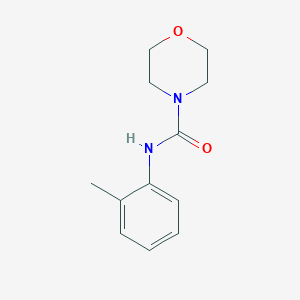

![molecular formula C12H23NO2 B029515 N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine CAS No. 158747-11-6](/img/structure/B29515.png)

N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine

説明

Synthesis Analysis

The synthesis of related spiro compounds involves multiple steps, including catalytic reactions and cyclization processes. For instance, an efficient route for synthesizing similar spiro compounds involves key transformations such as ketalisation and hydroformylation, achieved through catalytic reactions (Pardhasaradhi et al., 1998). Additionally, Prins cascade cyclization has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing an innovative approach to constructing spiro frameworks (Reddy et al., 2014).

Molecular Structure Analysis

The structural analysis of similar compounds reveals significant insights into their molecular geometry and interactions. For example, studies involving X-ray single-crystal diffraction have been utilized to characterize the crystal structures of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, providing valuable information on their molecular architecture (Zeng et al., 2013).

Chemical Reactions and Properties

Spiro compounds, including those related to N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine, undergo various chemical reactions that highlight their reactivity and functional versatility. Aminomethylation reactions, for instance, have been utilized to synthesize new derivatives, indicating the compounds' ability to participate in nucleophilic addition reactions (Khrustaleva et al., 2018).

科学的研究の応用

Synthesis of Spiro Derivatives

The compound is utilized in the efficient synthesis of new 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives, contributing to the development of novel chemical compounds (A. Khrustaleva et al., 2018).

Key Intermediate in Natural Product Synthesis

3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, a related compound, serves as a key intermediate in synthesizing many natural products (Cheng-lu Zhang et al., 2008).

Electrocatalytic Oxidation of Amines

It is used in the enantioselective electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical, yielding mixtures of carbonyl compounds and amines (Y. Kashiwagi et al., 1999).

Antiviral Acyclonucleosides Synthesis

The synthesis of 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5]undecane aids in preparing antiviral acyclonucleosides (M. Pardhasaradhi et al., 1998).

Drug Discovery Building Blocks

Novel spiro scaffolds synthesized from compounds like N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine are ready-to-use building blocks for drug discovery (I. D. Jenkins et al., 2009).

Chemical Compound Applications

It is recognized for its potential applications in chemistry (M. Brimble & A. D. Johnston, 1997).

Study of Olive Fruit Fly Sex Pheromone Components

Enantiospecific synthesis of (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane and its (4R)-4-hydroxy isomer is used for studying olive fruit fly sex pheromone components (Isidoro Izquierdo Cubero et al., 1992).

Synthesis of Spiro Compounds

Synthesis of two novel spiro compounds, 3-benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-(2-fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane, demonstrates the versatility of such compounds (Zeng et al., 2010).

Synthesis of Spiro[5.5]undecanes

Synthesis of 1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes from exo-glycal indicates diverse scientific applications (Hui-Chang Lin et al., 2010).

Aminomethylation of Guareschi Imides

The aminomethylation reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride leads to the formation of 7-substituted 1'-benzyl-2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles (Anastasiya N. Khrustaleva et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

特性

IUPAC Name |

N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-11(2)8-14-12(15-9-11)6-4-10(13-3)5-7-12/h10,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIWCGXGVSTDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2(CCC(CC2)NC)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357537 | |

| Record name | N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine | |

CAS RN |

158747-11-6 | |

| Record name | N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

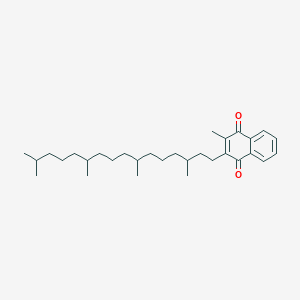

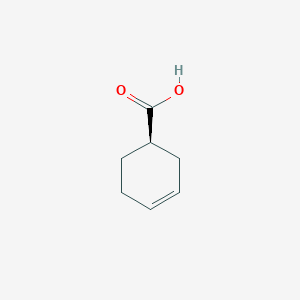

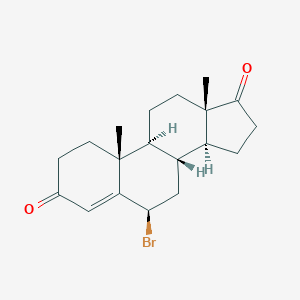

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)